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molecular formula C15H20N2O5 B8672293 Tert-butyl 4-morpholin-4-yl-2-nitrobenzoate CAS No. 942271-62-7

Tert-butyl 4-morpholin-4-yl-2-nitrobenzoate

Cat. No. B8672293
M. Wt: 308.33 g/mol
InChI Key: BQYDPWUTROXROI-UHFFFAOYSA-N
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Patent
US09126952B2

Procedure details

127 g (0.412 mol) of tert-butyl 4-morpholin-4-yl-2-nitrobenzoate (WO 2007/06837 A1) were dissolved in 1000 ml of tetrahydrofuran, 12.7 g of palladium/carbon (5%, water-moist) were added, and the mixture was stirred over hydrogen at room temperature for 5 h. Conventional work-up gave 4.5 g (Y=100%) of tert-butyl 2-amino-4-morpholin-4-ylbenzoate.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:19]=[CH:18][C:10]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[C:9]([N+:20]([O-])=O)[CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[H][H]>O1CCCC1.[Pd]>[NH2:20][C:9]1[CH:8]=[C:7]([N:1]2[CH2:2][CH2:3][O:4][CH2:5][CH2:6]2)[CH:19]=[CH:18][C:10]=1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
N1(CCOCC1)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
12.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC(C)(C)C)C=CC(=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 3.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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